6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid
Overview
Description
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPA is a derivative of 6-oxoheptanoic acid and is synthesized through a multi-step process that involves the reaction of 4-(N,N-diethylamino)benzaldehyde with methyl acetoacetate.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activities : A study by Abouzid et al. (2007) discusses the synthesis of a series of 6-aryl-4-oxohexanoic acids, including compounds similar to 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid. These compounds were evaluated for their anti-inflammatory activities using in vitro and in vivo models. One of the synthesized compounds showed higher in vivo activity compared to fenbufen, a non-steroidal anti-inflammatory drug (Abouzid et al., 2007).
Enzymatic Production Method : Yamada et al. (2017) developed an enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method achieved a 100% yield, highlighting a potential biotechnological application in producing similar compounds (Yamada et al., 2017).
Hydrogen Bonding Analysis in Anticonvulsant Enaminones : A study by Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, which are structurally related to 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid. This research provides insights into hydrogen bonding patterns and molecular conformations that are relevant to understanding the properties of similar compounds (Kubicki et al., 2000).
Mass Spectrometric Characterization : Kanawati et al. (2007) characterized similar oxocarboxylic acids, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, using mass spectrometry. This research is significant for understanding the fragmentation behavior and structural characterization of related compounds (Kanawati et al., 2007).
Antimicrobial Activity of Derivatives : A study by Hafez et al. (2015) on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, including compounds structurally related to 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid, demonstrated potent antibacterial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Hafez et al., 2015).
properties
IUPAC Name |
6-[4-(diethylamino)phenyl]-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-17(4-2)14-11-9-13(10-12-14)15(18)7-5-6-8-16(19)20/h9-12H,3-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDJRLQYJZSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264924 | |
Record name | 4-(Diethylamino)-ε-oxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid | |
CAS RN |
951889-29-5 | |
Record name | 4-(Diethylamino)-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)-ε-oxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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